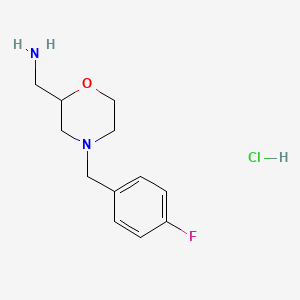
LOE 908盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels .
Molecular Structure Analysis
The molecular formula of LOE 908 hydrochloride is C41H49ClN2O9 . Its molecular weight is 749.29 g/mol . The structure of LOE 908 hydrochloride includes a 3,4-dihydroisoquinoline ring, a phenyl group, and two 2,3,4-trimethoxyphenyl groups .Chemical Reactions Analysis
LOE 908 hydrochloride blocks cation conductance in a concentration-dependent manner with an IC50 of 560 nM, and blocks dihydropyridine-sensitive Ba2+ current through voltage-dependent Ca2+ channels with an IC50 of 28 μM in voltage-clamped A7r5 cells .科学研究应用
神经保护和神经运动功能
LOE 908盐酸盐已被评估其在减轻大鼠创伤性脑损伤(TBI)后急性神经运动功能障碍的潜力。它作为一种广谱的电压操作阳离子通道和储存操作阳离子通道(SOCs)的抑制剂,这些通道在TBI后病理性增加细胞内Ca2+浓度中起作用。LOE 908盐酸盐的给药显示出明显改善了受伤后的神经运动功能,尽管它并未减轻认知障碍或皮层组织损失。这表明像LOE 908这样的阳离子通道阻滞剂在急性创伤后期使用时可能在治疗神经运动功能障碍方面具有治疗益处J. Cheney et al., 2000。
脑缺血
另一项关于LOE 908盐酸盐的研究考察了其在减少大鼠局灶性脑缺血模型中梗死体积和改善神经学结果方面的功效。该化合物对多种阳离子通道的广谱抑制显著减轻了急性缺血病变的发展和脑梗死大小,而没有观察到不良影响。这表明使用LOE 908阻断不同的阳离子通道可能有益于局灶性缺血模型,突显了其在缺血性中风中的潜在治疗应用T. Tatlisumak et al., 2000。
药代动力学和药物开发
对Pinokalant的药代动力学研究表明,作为活性物质LOE 908 BS的盐形式,在大鼠中进行了研究,为了解该化合物在生物系统中的行为以及其在中风和创伤性脑损伤等疾病中的潜在应用提供了见解。这些特性对于理解该化合物在生物系统中的行为以及其在中风和创伤性脑损伤等疾病中的潜在应用是相关的A. Leusch et al., 2001。
用于制药应用的Poloxamine 908水凝胶
虽然与LOE 908盐酸盐没有直接关联,但对Poloxamine 908(P908)水凝胶的研究展示了相关化合物在制药开发中的多样应用。P908水凝胶展示出作为各种应用的热敏感系统的潜力,强调了利用亲水性共聚物进行药物递送系统研究的更广泛范围Elena Giuliano et al., 2021。
作用机制
Target of Action
LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels . These channels play crucial roles in various physiological processes, including neuronal signaling and muscle contraction.
Mode of Action
LOE 908 hydrochloride interacts with its targets by blocking the cation channels. This blocking action inhibits the flow of cations, such as calcium ions, through these channels . The inhibition of these channels disrupts the normal flow of ions across the cell membrane, affecting the electrical potential of the cells and thus influencing cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by LOE 908 hydrochloride is the calcium signaling pathway. By blocking the cation channels, LOE 908 hydrochloride inhibits the influx of calcium ions into the cell . This action disrupts the normal functioning of the calcium signaling pathway, which plays a crucial role in various cellular processes, including muscle contraction, neuronal signaling, and cell growth .
Result of Action
The primary result of LOE 908 hydrochloride’s action is neuroprotection . By blocking cation channels, it reduces the influx of calcium ions into neurons, which can prevent neuronal damage caused by calcium overload . It has been shown to reduce cortical infarct size and improve neurological outcome following middle cerebral artery occlusion .
安全和危害
LOE 908 hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
属性
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSNBMNKLDHNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49ClN2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046305 |
Source


|
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143482-60-4 |
Source


|
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

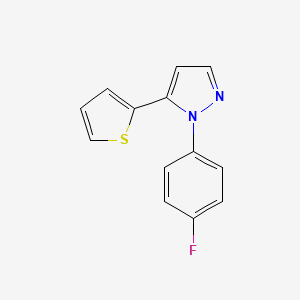
![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

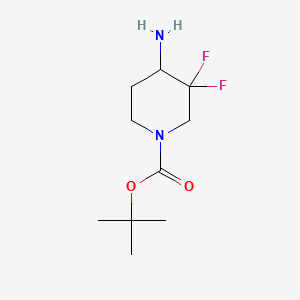
![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

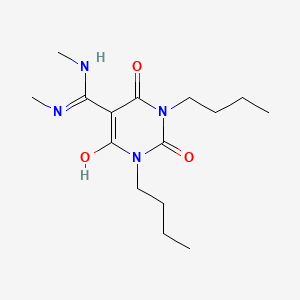

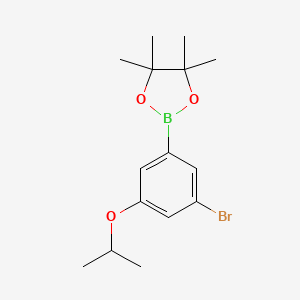
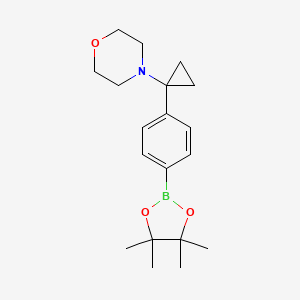
![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)
![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)
